molecular formula C16H19N3O3S2 B4606914 METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4606914
M. Wt: 365.5 g/mol
InChI Key: VQUYYUAMDOWLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a piperazine moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and piperazine intermediates. One common method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-thienylmethyl)piperazine in the presence of a base such as triethylamine to form the amide linkage. Finally, the methyl ester group is introduced through esterification with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-({[4-(2-FURANYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
  • METHYL 3-({[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Uniqueness

METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring electron-rich aromatic systems.

Properties

IUPAC Name

methyl 3-[[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-22-15(20)14-13(4-10-24-14)17-16(21)19-7-5-18(6-8-19)11-12-3-2-9-23-12/h2-4,9-10H,5-8,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYYUAMDOWLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 3-({[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.